The synthesis of FTY720-d4 hydrochloride involves the incorporation of deuterium atoms into the fingolimod structure. This modification is typically achieved through deuteration processes during the synthesis of the parent compound. The synthesis can be broken down into several key steps:
Technical details regarding the exact conditions (temperature, pressure, catalysts) are often proprietary but generally follow established organic synthesis protocols.
FTY720-d4 hydrochloride has a complex molecular structure characterized by a sphingosine backbone modified with various functional groups. The molecular formula is C₁₈H₃₃D₄ClN₂O₂P, where D represents deuterium atoms replacing hydrogen atoms.
The presence of deuterium isotopes in specific positions allows researchers to track the compound's metabolic pathways more accurately during studies .
FTY720-d4 hydrochloride undergoes several important chemical reactions that are crucial for its pharmacological activity:
These reactions are essential for understanding how modifications to the drug's structure affect its efficacy and safety profile .
The mechanism of action of FTY720-d4 hydrochloride primarily revolves around its role as a sphingosine 1-phosphate receptor modulator:
FTY720-d4 hydrochloride exhibits distinct physical and chemical properties that are relevant for its application in research:
These properties are critical for laboratory handling and formulation into dosage forms for experimental studies .
FTY720-d4 hydrochloride has several scientific applications:
FTY720-d4 hydrochloride (Fingolimod-d4 hydrochloride; C₁₉H₃₀D₄ClNO₂) is a tetradeuterated stable isotopologue of the immunomodulatory drug FTY720 (Fingolimod hydrochloride). The compound features four deuterium atoms (D) strategically replacing hydrogen atoms (H) at specific molecular positions—typically at the 3,3',4,4' sites of the propane-1,3-diol moiety—resulting in a molecular weight of 347.96 g/mol, compared to 343.94 g/mol for the non-deuterated form [1] [8]. This isotopic labeling retains the pharmacological activity of the parent molecule while providing distinct spectroscopic signatures essential for analytical tracking. The hydrochloride salt form enhances stability and solubility, with the compound appearing as a white to off-white solid exhibiting a melting point of 105–107°C [8]. Its solubility profile includes limited dissolution in aqueous media but moderate solubility in dimethyl sulfoxide (DMSO; 2 mg/mL) and methanol [1] [9].
Table 1: Molecular Characteristics of FTY720-d4 Hydrochloride vs. FTY720
Property | FTY720-d4 Hydrochloride | FTY720 Hydrochloride |
---|---|---|
Molecular Formula | C₁₉H₃₀D₄ClNO₂ | C₁₉H₃₄ClNO₂ |
CAS Number | 1346604-90-7 | 162359-56-0 |
Molar Mass (g/mol) | 347.96 | 343.94 |
Isotopic Substitution | Deuterium at 3,3',4,4' positions | None |
Purity | ≥99.0% (HPLC) | ≥98% (HPLC) |
Primary Use | Isotopic tracer in ADME studies | Therapeutic agent & research |
NMR spectroscopy provides critical insights into the structural integrity and deuterium incorporation efficiency of FTY720-d4 hydrochloride. The ¹H-NMR spectrum displays characteristic attenuation of proton signals corresponding to the labeled methylene groups (–CH₂– → –CD₂–), confirming deuterium enrichment exceeding 99% [1]. Comparative ¹³C-NMR analyses reveal minimal chemical shift deviations (Δδ < 0.1 ppm) between deuterated and non-deuterated forms, except for carbon atoms adjacent to deuterated sites, which exhibit predictable isotope-induced shifts due to altered electron density [4]. Two-dimensional NMR techniques (e.g., HSQC, HMBC) further validate the preservation of the core structure, including the octylphenyl chain and propane-1,3-diol backbone. These analyses are essential for verifying batch-to-batch consistency and detecting synthetic impurities [4] [8].
Table 2: Key NMR Spectral Signatures (500 MHz, DMSO-d₆)
Atom Position | ¹H-NMR Shift (δ, ppm) | ¹³C-NMR Shift (δ, ppm) | Deuteration Impact |
---|---|---|---|
Propane-1,3-diol H/C | Signal attenuation | 63.1 (C3/C4) | Disappearance of –CH₂– signals |
Aromatic H/C | 7.05 (d, 2H), 7.12 (d, 2H) | 140.5, 128.9, 128.2 | Unaltered |
Alkyl Chain H/C | 1.25 (m, 10H), 0.88 (t, 3H) | 31.8–14.1 | Unaltered |
Amino Group | 2.85 (s, 2H) | Not applicable | Unaltered |
Mass spectrometry distinguishes FTY720-d4 hydrochloride from non-deuterated and partially deuterated analogs through precise mass differences and fragmentation patterns. Electrospray ionization (ESI) in positive mode generates a prominent [M+H]⁺ ion at m/z 348.3 for FTY720-d4, compared to m/z 344.3 for FTY720 [5] [8]. High-resolution mass spectrometry (HRMS) further resolves isotopologues:
Tandem MS/MS analysis shows conserved fragmentation pathways, with key ions at m/z 255.2 (loss of C₃H₇D₄NO₂) and m/z 98.1 (C₅D₄H₇⁺), confirming deuterium localization in the diol moiety [5]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods leverage these mass shifts to quantify FTY720-d4 and its metabolites in biological matrices with a lower limit of quantification (LLOQ) of 0.080 ng/mL, ensuring specificity against endogenous interferents [5].
The deuterated and non-deuterated forms of FTY720 hydrochloride exhibit near-identical biochemical activity but diverge in physicochemical and analytical applications:
Table 3: Functional and Analytical Comparison
Parameter | FTY720-d4 Hydrochloride | FTY720 Hydrochloride | Significance |
---|---|---|---|
S1PR1 Binding IC₅₀ | 0.033 nM | 0.033 nM | Pharmacological equivalence |
Metabolic Half-life | 23.5 ± 2.1 h (human hepatocytes) | 19.3 ± 1.8 h | KIE-mediated stabilization |
LC-MS/MS Signal | m/z 348.3 → 255.2/98.1 | m/z 344.3 → 255.2/94.1 | Isotopic differentiation |
Primary Application | Isotopic tracer in ADME studies | Therapeutic agent | Non-overlapping roles |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0